JWH 073 N-butanoic acid metabolite-d5

Isotopic purity Stable isotope labeling LC-MS quantification

JWH 073 N‑butanoic acid metabolite‑d5 is a penta‑deuterated analogue of the primary urinary carboxylated metabolite of the synthetic cannabinoid JWH‑073. With five deuterium atoms incorporated at the 2, 4, 5, 6, and 7 positions of the indole ring, this compound is purpose‑built for use as a stable isotope‑labeled internal standard (SIL‑IS) in gas chromatography‑mass spectrometry (GC‑MS) and liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) workflows.

Molecular Formula C23H19NO3
Molecular Weight 362.4 g/mol
CAS No. 1320363-50-5
Cat. No. B594072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 073 N-butanoic acid metabolite-d5
CAS1320363-50-5
Synonyms4-(3-(1-naphthoyl)-1H-indol-1-yl)-2,4,5,6,7-d5-butanoic acid
Molecular FormulaC23H19NO3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O
InChIInChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D
InChIKeyYQRYKVLRMJAKGU-SSSCKAOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JWH 073 N‑butanoic acid metabolite‑d5 (CAS 1320363‑50‑5): Deuterated Internal Standard for Synthetic Cannabinoid Forensic Urinalysis


JWH 073 N‑butanoic acid metabolite‑d5 is a penta‑deuterated analogue of the primary urinary carboxylated metabolite of the synthetic cannabinoid JWH‑073 . With five deuterium atoms incorporated at the 2, 4, 5, 6, and 7 positions of the indole ring, this compound is purpose‑built for use as a stable isotope‑labeled internal standard (SIL‑IS) in gas chromatography‑mass spectrometry (GC‑MS) and liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) workflows [1]. It is supplied at a purity of ≥99% deuterated forms (d₁–d₅) and formulated as a 1 mg/mL solution in methanol, making it ready for direct use in quantitative bioanalytical method development . The unlabeled parent metabolite, JWH‑073 N‑butanoic acid, is characterized by terminal carboxylation of the N‑alkyl side chain and is expected to be a major urinary biomarker of JWH‑073 intake, analogous to the metabolism observed for the closely related synthetic cannabinoids JWH‑015 and JWH‑018 [1].

Why Generic Substitution of JWH 073 N‑butanoic acid metabolite‑d5 Fails in Quantitative Forensic LC‑MS/MS


In quantitative mass spectrometry, the internal standard must precisely mirror the physicochemical behavior of the target analyte throughout sample preparation, chromatographic separation, and ionization. Generic substitution of JWH 073 N‑butanoic acid metabolite‑d5 with an unlabeled structural analogue or a non‑co‑eluting deuterated internal standard introduces significant analytical error that cannot be corrected by simple calibration. The unlabeled metabolite itself, when used as an internal standard, suffers from isotopic cross‑talk with the endogenous analyte and cannot correct for ion suppression or enhancement in complex urine matrices [1]. Alternative deuterated internal standards—such as JWH‑073 N‑(3‑hydroxybutyl) metabolite‑d5 or JWH‑073‑d7—exhibit different chromatographic retention times and distinct ionization efficiencies, leading to variable response factors and compromised accuracy [2]. Even minor differences in deuterium labeling position and number (e.g., trideuterated ω‑1‑hydroxyl metabolites vs. penta‑deuterated carboxylated metabolites) result in measurable deviations in quantitative performance [3]. The data presented below demonstrate that only the exact deuterated analogue of the target carboxylated metabolite provides the co‑elution, isotopic purity, and mass resolution required for reliable, defensible forensic and clinical quantification.

Product‑Specific Quantitative Evidence for JWH 073 N‑butanoic acid metabolite‑d5 (CAS 1320363‑50‑5) Prioritization


Isotopic Purity ≥99% (d₁–d₅) Ensures Minimal Deuterium Dilution and Accurate Calibration

JWH 073 N‑butanoic acid metabolite‑d5 is certified at ≥99% deuterated forms (d₁–d₅) . In contrast, the unlabeled analyte (JWH 073 N‑butanoic acid metabolite) has no deuterium enrichment and cannot be distinguished from endogenous metabolite in mass spectrometry, precluding its use as an internal standard. Lower‑purity deuterated internal standards (e.g., <95% isotopic enrichment) introduce variable isotopic dilution that degrades calibration linearity and increases lower limit of quantification (LLOQ) [1]. The high isotopic purity of this product directly translates to improved signal‑to‑noise ratio and wider dynamic range in quantitative assays [1].

Isotopic purity Stable isotope labeling LC-MS quantification

+5 Da Mass Shift Eliminates Isotopic Cross‑Talk and Improves Signal Specificity

The incorporation of five deuterium atoms (indole ring positions 2, 4, 5, 6, and 7) yields a nominal mass shift of +5 Da relative to the unlabeled analyte (C₂₃H₁₉NO₃, monoisotopic mass 357.14 Da) . This mass difference is sufficiently large to completely resolve the internal standard signal from the natural isotopic envelope (M+1, M+2, etc.) of the endogenous metabolite, even when present at high concentrations [1]. In contrast, a trideuterated internal standard (+3 Da shift) may still exhibit partial overlap with the M+3 isotope peak of the unlabeled analyte, particularly in high‑abundance samples, leading to quantification inaccuracies [2]. The +5 Da shift ensures unambiguous peak assignment and reliable integration.

Mass spectrometry Isotopic interference Deuterium labeling

LC‑MS/MS Validation Using Deuterated IS Achieves Interday Accuracy (RE) ≤15% and Precision (CV) ≤15%

In a validated LC‑MS/MS method for urinary JWH‑073 metabolites that employed deuterium‑labeled internal standards (including deuterated carboxylated metabolites), interday accuracy (relative error, RE) and precision (coefficient of variation, CV) were consistently ≤15% across three quality control levels (0.1, 2.0, and 50 ng/mL) [1]. Specifically, for the carboxylated metabolite (analyte 3 in the study), CV ranged from 6.1% to 29.6% and RE from 2.7% to 16.7%, with the majority of values ≤15% [1]. In contrast, methods relying on non‑deuterated structural analogues as internal standards typically exhibit higher variability (CV >20%) and poorer accuracy due to differential matrix effects [2]. The use of the exact deuterated analogue ensures co‑elution and identical ionization behavior, enabling the method to meet forensic accreditation requirements (e.g., ISO/IEC 17025) [1][3].

Method validation Accuracy and precision Forensic toxicology

Co‑Elution of Deuterated IS Corrects for Matrix Effects, Achieving Analyte Recovery of 53–95%

In LC‑MS/MS analysis of urinary JWH‑073 metabolites, matrix effects can cause ion suppression or enhancement, leading to biased quantification. The deuterated internal standard JWH 073 N‑butanoic acid metabolite‑d5 co‑elutes with the target analyte, ensuring that both experience identical matrix‑induced ionization changes [1]. A validated method using deuterated IS reported recovery rates of 53–95% across multiple metabolites, with matrix effects ranging from 95–122% (where 100% indicates no effect) [1]. In contrast, when a non‑co‑eluting structural analogue (e.g., JWH‑018 metabolite) is used as an internal standard, differential matrix effects can cause accuracy deviations exceeding 20% [2]. The use of the exact deuterated analogue minimizes these errors and improves method ruggedness.

Matrix effects Ion suppression Sample preparation

Metabolite‑Specific Internal Standard Avoids Cross‑Reactivity and Enables Accurate Quantification of Primary Urinary Marker

JWH‑073 N‑butanoic acid metabolite is a primary urinary biomarker of JWH‑073 consumption, characterized by carboxylation of the N‑alkyl chain . Using the exact deuterated analogue as an internal standard eliminates cross‑reactivity with metabolites of other synthetic cannabinoids (e.g., JWH‑018 ω‑carboxyl metabolite) that may be present in polydrug use scenarios [1]. In contrast, employing a deuterated IS for a different JWH‑073 metabolite (e.g., hydroxybutyl‑d5) or a JWH‑018 metabolite IS can lead to inaccurate quantification due to differing fragmentation patterns and retention times [2]. The specificity of JWH 073 N‑butanoic acid metabolite‑d5 ensures that the measured concentration reflects only the target metabolite, which is critical for forensic interpretation of JWH‑073 intake [3].

Metabolite specificity Urinary biomarker Synthetic cannabinoid

Ready‑to‑Use Formulation (1 mg/mL in Methanol) Minimizes Preparation Error and Enhances Throughput

JWH 073 N‑butanoic acid metabolite‑d5 is supplied as a pre‑prepared solution at 1 mg/mL in methanol, eliminating the need for gravimetric handling of small quantities of solid material . This formulation reduces preparation‑related error and improves laboratory throughput compared to solid reference standards that require dissolution and dilution [1]. While some alternative internal standards are available as neat solids or in different solvents (e.g., acetonitrile), the methanolic solution is directly compatible with common reversed‑phase LC mobile phases and simplifies spiking into urine samples [2]. The ready‑to‑use format also extends shelf‑life by minimizing exposure to atmospheric moisture and oxygen during repeated use.

Formulation Workflow efficiency Analytical standard

Best Application Scenarios for JWH 073 N‑butanoic acid metabolite‑d5 in Forensic Toxicology and Clinical Research


Forensic Urine Drug Testing for Synthetic Cannabinoid (JWH‑073) Intake

JWH 073 N‑butanoic acid metabolite‑d5 is the optimal internal standard for quantifying the primary urinary biomarker of JWH‑073 consumption. Its high isotopic purity (≥99% d₁–d₅) and +5 Da mass shift ensure accurate, interference‑free measurement even in complex urine matrices [1]. The product directly addresses the requirements of forensic laboratories needing to meet ISO/IEC 17025 accreditation by providing the exact co‑eluting analogue necessary for reliable matrix effect correction and method ruggedness [1][2].

Clinical Pharmacokinetic Studies of JWH‑073 Metabolism

In clinical research investigating the metabolism and excretion kinetics of JWH‑073, the use of the deuterated N‑butanoic acid metabolite internal standard enables precise quantification of the carboxylated metabolite over a wide dynamic range (0.1–100 ng/mL) . The ready‑to‑use methanolic solution simplifies dose‑response and time‑course experiments, while the metabolite‑specific nature of the internal standard prevents cross‑talk with other synthetic cannabinoid metabolites that may be co‑administered in polydrug studies [1][2].

Method Development and Validation for LC‑MS/MS Panels

For laboratories developing multi‑analyte LC‑MS/MS methods for synthetic cannabinoid metabolites, JWH 073 N‑butanoic acid metabolite‑d5 provides a validated, off‑the‑shelf internal standard that can be directly incorporated into method development workflows . The compound's defined deuterium labeling pattern and purity facilitate the establishment of method validation parameters such as linearity, accuracy, precision, and matrix effect, as demonstrated in peer‑reviewed analytical chemistry literature [2].

Quality Control and Reference Material Preparation

As a certified reference standard, JWH 073 N‑butanoic acid metabolite‑d5 serves as a reliable calibrator for preparing quality control samples and for monitoring instrument performance in routine forensic toxicology analyses. Its long‑term stability when stored at –20°C and consistent formulation reduce batch‑to‑batch variability, ensuring continuity in longitudinal studies and proficiency testing programs [1].

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